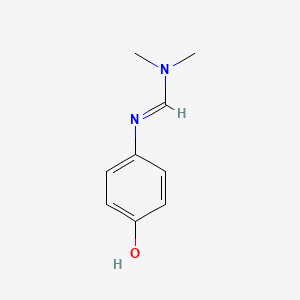

Formamidine, N'-(p-hydroxyphenyl)-N,N-dimethyl-

Description

Formamidine, N'-(p-hydroxyphenyl)-N,N-dimethyl- (CAS: 2350-51-8) is a formamidine derivative with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.21 g/mol . Structurally, it consists of a formamidine core (N,N-dimethyl-substituted) linked to a p-hydroxyphenyl group.

Properties

IUPAC Name |

N'-(4-hydroxyphenyl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)7-10-8-3-5-9(12)6-4-8/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTSZBNGJXQOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344360 | |

| Record name | ST51037616 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2350-51-8 | |

| Record name | ST51037616 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(4-Hydroxyphenyl)-N,N-dimethylformamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Steps

Formation of Dimethylformamide/Dimethyl Sulfate Complex

Dimethylformamide (DMF) is reacted with dimethyl sulfate at elevated temperatures (typically 50–100 °C) to form a reactive intermediate complex. The molar ratio of dimethyl sulfate to DMF is optimized around 1:1.2 to 1:1.4. The reaction time ranges from 1 to 3 hours for efficiency.Addition of p-Hydroxyphenyl Amine and Dimethylamine

The resultant complex is reacted with p-hydroxyphenyl amine (or analogous primary amines) in the presence of dimethylamine, which facilitates the formation of the N,N-dimethyl-N'-(p-hydroxyphenyl)formamidine. The presence of dimethylamine reduces side reactions and improves yield and purity.Aqueous Base Treatment and Work-up

The reaction mixture is treated with aqueous base (e.g., sodium hydroxide) to liberate the free base form of the formamidine. The organic phase is then dried and concentrated to isolate the pure formamidine.Optional Further Reactions

The isolated formamidine can be used directly in subsequent reactions without further purification.

Advantages of This Method

- High yield and purity of formamidine product

- Shorter reaction times compared to older methods

- Simplified work-up due to pure intermediate formation

- Cost-effective reagents and mild conditions

Example Reaction Conditions (Adapted)

| Step | Reagents / Conditions | Notes |

|---|---|---|

| Complex formation | Dimethylformamide + Dimethyl sulfate (1:1.3 mol ratio), 85–100 °C, 1–3 h | No solvent or aprotic solvents |

| Amine addition | p-Hydroxyphenyl amine + Dimethylamine, 0–10 °C, 15–30 min | Dimethylamine ratio 0.1–0.5:1 |

| Base treatment | Aqueous NaOH, room temperature | Extraction and drying |

| Isolation | Concentration under reduced pressure | Pure formamidine obtained |

Preparation via Phenyl Chloroformate and N,N-Dialkyl Formamides

Recent research has uncovered an unexpected and mild synthetic route for N,N-dialkyl formamidines, including derivatives like N'-(p-hydroxyphenyl)-N,N-dimethyl-formamidine, using phenyl chloroformate as an activating agent.

Reaction Mechanism

- Phenyl chloroformate reacts with N,N-dimethylformamide to form a reactive intermediate.

- This intermediate then undergoes nucleophilic substitution with p-hydroxyphenyl amine to yield the formamidine product.

- The reaction proceeds under mild conditions, typically at moderate temperatures (around 45 °C), with short reaction times.

Benefits of This Method

- Mild reaction conditions reduce decomposition and side reactions.

- Short reaction times enhance efficiency.

- Broad substrate scope demonstrated with various amines, including p-hydroxyphenyl derivatives.

- Avoids harsher reagents like POCl3 or phosgene.

Typical Reaction Conditions

| Parameter | Condition/Value | Notes |

|---|---|---|

| Solvent | Ethyl acetate or similar | Good extraction properties |

| Temperature | 40–50 °C | Mild heating |

| Reaction time | 1–3 hours | Efficient conversion |

| Base | K2CO3 (optional) | Sometimes omitted |

Comparative Analysis of Preparation Methods

| Feature | Dimethylformamide/Dimethyl Sulfate Method | Phenyl Chloroformate Method |

|---|---|---|

| Reaction Temperature | Moderate to high (50–100 °C) | Mild (40–50 °C) |

| Reaction Time | 1–3 hours | 1–3 hours |

| Use of Toxic Reagents | Dimethyl sulfate (toxic, but manageable) | Phenyl chloroformate (reactive) |

| Yield and Purity | High (up to 97% yield reported) | Generally good yields reported |

| Work-up Complexity | Requires aqueous base extraction and drying | Easier extraction with organic solvents |

| Scalability | High, suitable for industrial scale | Suitable for lab scale and medicinal chemistry |

| Side Reactions | Reduced by dimethylamine addition | Minimal under mild conditions |

Research Findings and Notes

- The addition of dimethylamine in the dimethylformamide/dimethyl sulfate method is critical to avoid side products and improve yield and purity of the formamidine intermediate.

- The phenyl chloroformate method was discovered unexpectedly during attempts to synthesize carbamates, revealing a novel pathway for formamidine synthesis.

- Both methods provide access to N,N-dimethyl substituted formamidines with p-hydroxyphenyl groups, which are valuable intermediates in pharmaceuticals and organic synthesis.

- The dimethylformamide/dimethyl sulfate method is more established industrially, while the phenyl chloroformate method offers a novel, milder alternative for sensitive substrates.

Summary Table of Preparation Methods

| Step | Dimethylformamide/Dimethyl Sulfate Method | Phenyl Chloroformate Method |

|---|---|---|

| Activation of DMF | Reaction with dimethyl sulfate to form complex | Reaction with phenyl chloroformate to form intermediate |

| Amine coupling | Addition of p-hydroxyphenyl amine + dimethylamine | Direct nucleophilic substitution with amine |

| Base treatment | Aqueous base extraction to isolate free base | Usually no base required; extraction with organic solvents |

| Reaction temperature | 50–100 °C | 40–50 °C |

| Reaction time | 1–3 hours | 1–3 hours |

| Yield | Up to 97% | Good yields reported |

| Purity | High, minimal side products with dimethylamine addition | High, mild conditions minimize side reactions |

Chemical Reactions Analysis

Types of Reactions

Formamidine, N’-(p-hydroxyphenyl)-N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the formamidine group to an amine or other reduced forms.

Substitution: The hydroxyl group on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

Formamidine, N’-(p-hydroxyphenyl)-N,N-dimethyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Formamidine, N’-(p-hydroxyphenyl)-N,N-dimethyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Formamidine derivatives share a common N,N-dimethylformamidine backbone but differ in substituents on the aromatic ring or adjacent functional groups. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Formamidine Derivatives

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity: The p-hydroxyphenyl group in the target compound introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to non-polar analogs like N,N-dimethyl-N'-phenylformamidine . Chlordimeform’s chloro and methyl groups confer lipophilicity, critical for its pesticidal activity by facilitating membrane penetration .

Electronic Properties: Electron-withdrawing groups (e.g., trifluoromethyl in N,N'-Bis(3-(trifluoromethyl)phenyl)formamidine) increase electrophilicity, aiding reactions with nucleophiles. In contrast, the hydroxyl group in the target compound may act as an electron donor, altering reaction pathways .

N,N-Dimethyl-N'-phenylformamidine serves as a precursor in pharmaceutical synthesis (e.g., trametinib intermediates), highlighting the versatility of formamidine scaffolds .

Table 2: Physicochemical Data Comparison

Research Findings and Trends

Synthetic Utility: Formamidine derivatives are frequently used in Cu-mediated reactions for constructing heterocycles or pharmaceuticals.

Biological Relevance :

Compounds like guanidine, N,N-dimethyl- (a structural analog) were identified as biomarkers in ALS patients, suggesting that polar formamidines (e.g., the target compound) could similarly interact with biological systems .

Environmental Impact :

Long-chain formamidines (e.g., 1-Tridecanamine, N,N-dimethyl- ) are persistent in wastewater but degrade under ozonation, indicating that the hydroxyl group in the target compound might enhance biodegradability .

Biological Activity

Formamidine, N'-(p-hydroxyphenyl)-N,N-dimethyl- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Formamidine compounds are characterized by their amidine functional group, which can significantly influence their biological activity. The specific structure of N'-(p-hydroxyphenyl)-N,N-dimethyl- contributes to its interactions within biological systems.

Biological Activity Overview

The biological activity of formamidines is often linked to their efficacy as pesticides and therapeutic agents. Notable activities include:

- Insecticidal Properties : Certain formamidines exhibit toxicity towards pests such as spider mites and ticks. For instance, compounds like 4-chloro-o-tolyl-N,N-dimethylformamidine demonstrate significant effectiveness against juvenile forms of these organisms .

- Pharmacological Effects : Research indicates that some formamidines may possess anti-inflammatory and antimicrobial properties. They have been studied for their potential to inhibit various biochemical pathways relevant to disease processes .

The mechanisms underlying the biological activity of formamidines can vary based on their specific structures. Common mechanisms include:

- Neurotoxic Effects : Many formamidines act as neurotoxins, affecting the nervous systems of target organisms.

- Inhibition of Enzymatic Activity : Some studies suggest that formamidines can inhibit enzymes involved in critical metabolic pathways, contributing to their therapeutic effects .

Table 1: Biological Activities of Selected Formamidines

Case Studies

- Agricultural Applications : A study on the use of 4-chloro-o-tolyl-N,N-dimethylformamidine in agricultural settings highlighted its effectiveness against resistant pest populations. The compound was noted for its broad-spectrum activity, which includes both direct lethality and behavioral effects on pests .

- Pharmacological Research : In vitro studies have shown that certain N,N-dimethylformamide derivatives exhibit cytotoxic effects against various cancer cell lines. These studies suggest potential applications in cancer therapy, where these compounds could be utilized to enhance the efficacy of existing treatments .

- Environmental Impact Studies : Research into the environmental stability of formamidine pesticides indicates that while they are effective against target organisms, they pose low risks to non-target species, making them valuable in integrated pest management strategies .

Q & A

Q. What are the recommended synthetic routes for Formamidine, N'-(p-hydroxyphenyl)-N,N-dimethyl-?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting N,N-dimethylformamide (DMF) derivatives with p-hydroxyphenylamine under controlled conditions. For example, dimethylformamide dimethyl acetal (DMF-DMA) is a key reagent for introducing formamidine groups .

- Key Steps :

- Protect the hydroxyl group on p-hydroxyphenylamine using a silylating agent (e.g., trimethylsilyl chloride) to prevent side reactions.

- React with DMF-DMA in anhydrous conditions at 80–100°C for 6–12 hours.

- Deprotect using mild acidic hydrolysis (e.g., 1M HCl).

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purity can be confirmed using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .

- Spectroscopy :

- Mass Spectrometry : HRMS (ESI+) should match the theoretical molecular weight (C₉H₁₂N₂O, MW = 164.21 g/mol) .

Q. What are the stability considerations for storage and handling?

Methodological Answer: The compound is sensitive to moisture and light. Key guidelines:

- Storage : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Use desiccants (e.g., silica gel) to prevent hydrolysis .

- Decomposition Risks : Thermal degradation above 100°C produces dimethylamine and carbon monoxide. Monitor for discoloration (yellowing) as an indicator of instability .

- Handling : Conduct reactions in a fume hood; use PPE (nitrile gloves, lab coat) to avoid dermal exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of formamidine derivatives?

Methodological Answer: Contradictions often arise from interspecies variability or analytical limitations. A systematic approach includes:

- In Vitro Studies : Use liver microsomes (human/rat) to compare metabolic profiles. Incubate the compound with NADPH-regenerating systems and analyze metabolites via LC-MS/MS .

- Isotope Labeling : Synthesize a ¹⁴C-labeled analog to track metabolic fate in rodent models. Extract urine, feces, and plasma samples for radiometric detection .

- Data Reconciliation : Cross-validate findings with computational tools (e.g., MetaSite) to predict cytochrome P450 interactions and prioritize experimental validation .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

Methodological Answer:

- GC-MS with Derivatization : Derivatize impurities (e.g., hydrolyzed byproducts) using BSTFA (+1% TMCS) to enhance volatility. Use a DB-5MS column and electron ionization (EI) for fragmentation patterns .

- HPLC-PDA/ELSD : Pair photodiode array (PDA) and evaporative light scattering detectors (ELSD) to identify non-UV-active impurities.

- Example Data Table :

| Impurity | Retention Time (min) | Detection Method | Likely Source |

|---|---|---|---|

| N,N-Dimethylamine | 4.2 | GC-MS (EI) | Thermal decomposition |

| p-Hydroxyphenylurea | 8.7 | HPLC-ELSD | Incomplete reaction |

Q. How to design experiments to assess the compound’s reactivity with biological nucleophiles?

Methodological Answer:

- Thiol Reactivity Assay : Incubate the compound with glutathione (GSH) or cysteine (10 mM in PBS, pH 7.4) at 37°C. Quantify adducts using LC-MS with a hydrophilic interaction chromatography (HILIC) column .

- Kinetic Analysis : Determine second-order rate constants (k) for reactions with GSH using pseudo-first-order conditions. Compare to known electrophiles (e.g., acrylamide) to assess relative reactivity .

- Structural Insights : Perform density functional theory (DFT) calculations to predict reactive sites (e.g., electrophilic carbonyl carbon) and validate with NMR titration experiments .

Q. What strategies mitigate interference from matrix effects in environmental sample analysis?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges. Elute with methanol:acetone (80:20) to recover the compound while excluding humic acids .

- Matrix-Matched Calibration : Prepare standards in blank matrix (e.g., soil/water extracts) to account for ion suppression/enhancement in LC-MS/MS .

- Internal Standards : Deuterated analogs (e.g., D₃-N,N-dimethyl formamidine) correct for recovery variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.